![molecular formula C20H25FN2O B5779257 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine](/img/structure/B5779257.png)
1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine
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Overview
Description
1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, also known as 2-F-4-MAR, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been studied for its potential use as a research tool in the field of neuroscience.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of serotonin levels in the brain. It has been shown to inhibit the reuptake of serotonin, which leads to an increase in its concentration in the synaptic cleft. This increase in serotonin levels may contribute to the psychoactive effects of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine are not well characterized. However, it has been reported to have psychoactive effects, including euphoria, increased sociability, and mild hallucinations. It has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine in lab experiments is its high affinity for the serotonin transporter, which makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, one limitation of using 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine is its limited availability and high cost, which may restrict its use in certain research settings.
Future Directions
There are several future directions for the study of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine. One direction is to further investigate its mechanism of action and its effects on serotonin levels in the brain. Another direction is to explore its potential therapeutic applications in the treatment of neurological disorders, such as depression, anxiety, and addiction. Additionally, future studies could focus on developing more efficient and cost-effective synthesis methods for 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine to increase its availability for research purposes.
Conclusion
In conclusion, 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, or 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine, is a synthetic compound that has potential as a research tool in the field of neuroscience. Its high affinity for the serotonin transporter makes it a valuable candidate for studying the role of serotonin in various neurological disorders. However, its limited availability and high cost may restrict its use in certain research settings. Future studies could focus on further investigating its mechanism of action and exploring its potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-(4-methoxy-2,3-dimethylbenzyl)chloride in the presence of a base. The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The yield of this synthesis method is typically around 50-60%.
Scientific Research Applications
1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine has been studied for its potential use as a research tool in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a protein that regulates the levels of serotonin in the brain. This makes 1-(2-fluorophenyl)-4-(4-methoxy-2,3-dimethylbenzyl)piperazine a potential candidate for studying the role of serotonin in various neurological disorders, such as depression, anxiety, and addiction.
properties
IUPAC Name |
1-(2-fluorophenyl)-4-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O/c1-15-16(2)20(24-3)9-8-17(15)14-22-10-12-23(13-11-22)19-7-5-4-6-18(19)21/h4-9H,10-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVOJTWCZZTGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5262413 |
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